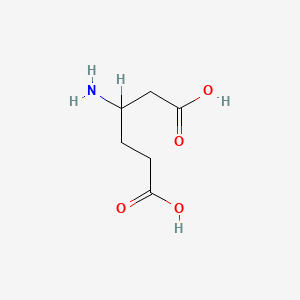

3-アミノアジピン酸

説明

Synthesis Analysis

The synthesis of 3-Aminoadipic acid and related α-amino acids involves several methods, including asymmetric synthesis techniques that utilize chiral auxiliaries or organocatalysts for high stereocontrol. For example, Aceña, Sorochinsky, and Soloshonok (2012) and (2014) discuss advancements in asymmetric synthesis, highlighting the use of Ni(II) complexes of glycine Schiff bases in Michael addition reactions as a strategy for the asymmetric synthesis of α-amino acids (Aceña, Sorochinsky, & Soloshonok, 2012); (Aceña, Sorochinsky, & Soloshonok, 2014).

Molecular Structure Analysis

The molecular structure of 3-Aminoadipic acid, like other amino acids, plays a crucial role in its reactivity and properties. The presence of both amino and carboxylic acid functional groups allows for a wide range of chemical transformations, essential for constructing complex molecules. Studies on the synthesis and properties of amino acids and peptides containing various functional groups highlight the importance of molecular structure in determining the reactivity and utility of these compounds in synthetic applications (Popova & Trifonov, 2015).

Chemical Reactions and Properties

3-Aminoadipic acid participates in several chemical reactions, including condensation, decarboxylation, and amide bond formation, making it a versatile building block in organic synthesis. The compound's ability to undergo these reactions is central to its application in synthesizing peptides, proteins, and other nitrogen-containing compounds. The work by Sanda and Endo (1999) on polymers based on amino acids illustrates the chemical versatility of amino acids in creating functional materials (Sanda & Endo, 1999).

Physical Properties Analysis

The physical properties of 3-Aminoadipic acid, such as solubility, melting point, and crystalline structure, are influenced by its molecular composition and structure. These properties are crucial for determining the compound's behavior in different environments and its suitability for various applications. Research on the physicochemical properties of amino acid-based compounds provides insights into how these properties affect their practical applications (Shih, Van, & Shen, 2004).

Chemical Properties Analysis

The chemical properties of 3-Aminoadipic acid, including acidity/basicity, reactivity with other chemical species, and stability under various conditions, are fundamental to its applications in synthesis and material science. The compound's reactivity with electrophiles and nucleophiles, for example, is essential for forming bonds and constructing larger molecules. Studies on the synthesis and functionalization of β-amino acid derivatives underscore the importance of understanding the chemical properties of amino acids for developing new synthetic methodologies (Kiss, Kardos, Vass, & Fülöp, 2018).

科学的研究の応用

糖尿病における糖酸化ストレスのバイオマーカー

3-アミノアジピン酸: は、特に糖尿病の文脈において、病的なグルコース濃度下でのヒト血清アルブミンへの糖酸化損傷の潜在的なバイオマーカーとして特定されています 。この化合物のレベルの上昇は、糖尿病のリスク増加を示している可能性があり、早期診断および疾患のモニタリングのための貴重なツールとなります。

リシン代謝と酸化還元調節における役割

植物生化学において、3-アミノアジピン酸は、リシン代謝経路、特にサッカロピン経路の中間体です 。それはグルタチオン依存性酸化還元環境の影響を受け、その代謝がさまざまな非生物的ストレス因子に対する植物の反応における重要な要因となる可能性があることを示唆しています。

ペニシリン生合成

3-アミノアジピン酸: は、治療結果に大きな影響を与えてきた抗生物質であるペニシリンの生合成における前駆体です 。ペニシリン産生におけるその役割を理解することで、この重要な薬剤の製造プロセスを改善することができます。

作用機序

Target of Action

3-Aminoadipic acid, also known as 3-Aminohexanedioic acid, is a metabolic precursor in the biosynthesis of lysine through the α-aminoadipate pathway . Its primary targets are the enzymes involved in this pathway, which play a crucial role in the synthesis and degradation of lysine .

Mode of Action

During its biosynthesis, lysine is converted to 3-Aminoadipic acid by two enzymes in three steps. The first two steps of the α-aminoadipate pathway are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH). In this process, glutamate and aminoadipic-semialdehyde are generated via saccharopine .

Biochemical Pathways

The α-aminoadipate pathway is a biochemical pathway for the synthesis of the amino acid L-lysine . In this pathway, α-ketoadipate is transaminated to α-aminoadipate, which is then reduced to allysine. Allysine couples with glutamate to give saccharopine, which is then cleaved to give lysine . This pathway is unique to several species of yeast, higher fungi, and certain protists .

Result of Action

The result of 3-Aminoadipic acid’s action is the production of lysine, an essential amino acid. Lysine plays a vital role in protein synthesis, hormone production, and the immune system . Additionally, the D-enantiomer of α-Aminoadipic acid is a part of certain antibiotics .

Action Environment

The action of 3-Aminoadipic acid can be influenced by various environmental factors. For instance, a study on Arabidopsis indicated that the redox environment, affected by various abiotic stress factors, could influence the metabolism of 3-Aminoadipic acid . This suggests that the compound’s action, efficacy, and stability could be modulated by the cellular redox state .

将来の方向性

特性

IUPAC Name |

3-aminohexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c7-4(3-6(10)11)1-2-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XABCFXXGZPWJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901313637 | |

| Record name | 3-Aminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5427-96-3, 40967-78-0 | |

| Record name | 3-Aminohexanedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5427-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5427-96-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12783 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Aminohexanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901313637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | β-Aminoadipic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

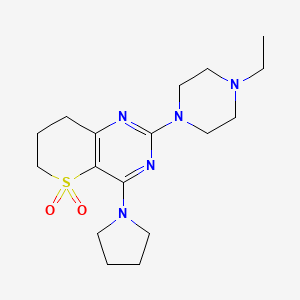

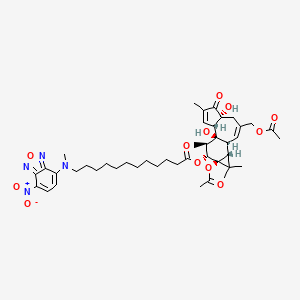

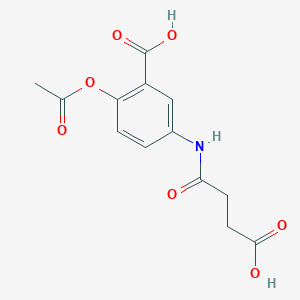

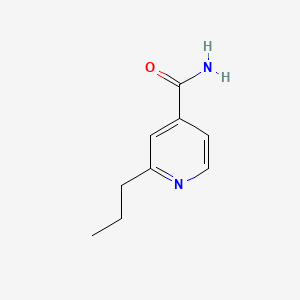

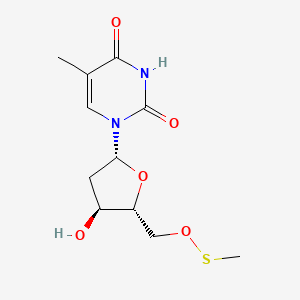

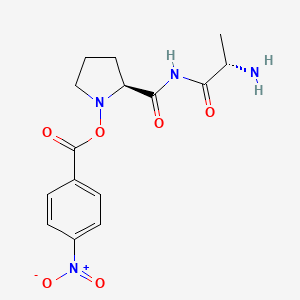

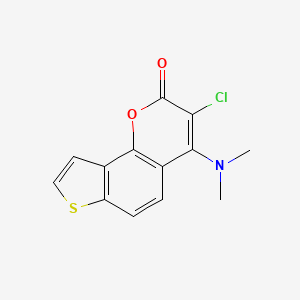

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions 3-Aminohexanedioic acid as part of a study on NAALA dipeptidase inhibitors. What was the main finding regarding this compound?

A1: The study found that incorporating 3-Aminohexanedioic acid into an Ac-Asp-Glu-OH analogue resulted in a very weak inhibitor of NAALA dipeptidase. Specifically, the compound Ac-Asp-3-aminohexanedioic acid (compound 6 in the study) showed a Ki value greater than 40 μM, indicating low inhibitory activity. [] This suggests that the structural modification introduced by 3-Aminohexanedioic acid did not favorably interact with the enzyme's active site.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methyl-4-(oxirane-2-carbonylamino)pyrrole-2-carboxamide](/img/structure/B1216772.png)

![[4-Cyano-5-methyl-4-(3,4,5-trimethoxyphenyl)hexyl]-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium](/img/structure/B1216778.png)

![3-[2-(5-Hydroxy-3-methoxycyclohexa-2,4-dien-1-yl)ethenyl]-2,6-dimethoxyphenol](/img/structure/B1216789.png)